2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

This 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide occupies a unique physicochemical space (logP ~2.6–3.0, TPSA ~80–85 Ų) underrepresented in commercial kinase libraries. Its 3,4-dimethoxyphenylacetyl motif introduces a hydrogen-bonding pattern absent from typical halogenated or unsubstituted phenyl analogs. Procure as a purchasable, drug-like scaffold for diversity-oriented screening, virtual docking campaigns, or as a multiparameter optimization reference standard. Zero RO5 violations. Not for hypothesis-driven biological studies requiring pre-validated target engagement.

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 1396765-56-2
Cat. No. B2608221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
CAS1396765-56-2
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCCC3)OC
InChIInChI=1S/C18H22N4O3/c1-24-14-6-5-13(9-15(14)25-2)10-18(23)21-16-11-17(20-12-19-16)22-7-3-4-8-22/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3,(H,19,20,21,23)
InChIKeyPUAKEQFWWVHIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide (CAS 1396765-56-2): Structural Identity and Physicochemical Baseline for Sourcing Decisions


2-(3,4-Dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide (CAS 1396765-56-2) is a synthetic small molecule (C₁₈H₂₂N₄O₃, MW 342.40) belonging to the N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide class. It features a 3,4-dimethoxyphenylacetyl moiety linked via an amide bond to a 4-aminopyrimidine core bearing a pyrrolidine substituent at the 6-position. The compound is currently cataloged exclusively by specialty research chemical vendors and has no reported bioactivity entries in ChEMBL, PubChem BioAssay, or BindingDB as of the search date. Its primary differentiator at present is its structural scaffold, which occupies a distinct region of physicochemical space relative to more heavily investigated pyrimidine-acetamide analogs. [1] [2]

Why Generic Substitution Fails for 2-(3,4-Dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide: Scaffold-Level Differentiation Within the Pyrimidine-Acetamide Class


Within the N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide chemotype, the identity of the terminal aryl/acyl substituent on the acetamide nitrogen is the primary driver of both physicochemical properties and biological target engagement. The 3,4-dimethoxyphenylacetyl group present in CAS 1396765-56-2 introduces two hydrogen-bond-accepting methoxy substituents at meta and para positions of the phenyl ring, which alters the compound's logP, topological polar surface area (TPSA), and hydrogen-bonding capacity relative to analogs bearing unsubstituted phenyl, halogenated phenyl, or heteroaryl groups. These differences directly impact membrane permeability, solubility, and potential binding-site complementarity in a target-dependent manner. Consequently, substituting this compound with a close analog—even one retaining the pyrimidine-pyrrolidine core—cannot be assumed to preserve biological or physicochemical behavior without explicit comparative data for the specific target system under investigation. [1]

Quantitative Comparative Evidence for 2-(3,4-Dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide: Where Data Exists and Where Gaps Persist


Physicochemical Differentiation: Computed LogP and TPSA Comparison vs. Closest Structural Analogs

Computational property predictions indicate that the 3,4-dimethoxyphenyl substitution pattern in CAS 1396765-56-2 yields a computed logP of approximately 2.6–3.0 and a TPSA of approximately 80–85 Ų, based on structure-based calculations using the SwissADME engine [1]. In contrast, the closest purchasable analog—2-phenoxy-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396855-97-2)—replaces the dimethoxyphenylacetyl group with a phenoxyacetyl group, resulting in a lower computed logP (approximately 2.0–2.4) and reduced TPSA (approximately 70–75 Ų) [1]. The difference of approximately 0.4–0.6 logP units and 8–12 Ų in TPSA is quantitatively meaningful for predicting differential passive membrane permeability and oral absorption potential according to established drug-likeness models.

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Pyrimidine-Acetamide Scaffold Mates

The target compound possesses 1 hydrogen-bond donor (amide NH) and 6 hydrogen-bond acceptors (two methoxy oxygens, amide carbonyl oxygen, pyrimidine N1 and N3 nitrogens, pyrrolidine nitrogen) . By comparison, 2-(2-chloro-6-fluorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide (a halogenated analog) has 1 HBD and only 4 HBA (lacking the methoxy oxygen pairs), while retaining a similar core scaffold . This difference of +2 HBA in the target compound is structurally significant: the methoxy groups provide additional lone-pair electrons capable of participating in hydrogen-bonding interactions with target protein residues or competing with water molecules in binding-site solvation networks. Such HBA differences are known to influence kinase selectivity profiles within closely related congeneric series, as demonstrated in structure-activity relationship (SAR) studies of pyrimidine-based kinase inhibitors [1].

Medicinal chemistry Scaffold optimization Binding-site complementarity

Rotatable Bond Count and Conformational Flexibility: Differentiation from More Rigid Pyrimidine-Acetamide Analogs

The target compound contains 7 rotatable bonds (excluding the pyrrolidine ring), arising from the dimethoxyphenyl-acetamide linker and the two methoxy groups . In contrast, N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide (a mono-methylphenyl analog) has approximately 5 rotatable bonds due to the absence of methoxy substituents . This Δ of +2 rotatable bonds is quantitatively meaningful: each additional rotatable bond is estimated to carry an entropic penalty of approximately 0.7–1.3 kcal/mol upon binding to a rigid protein target, based on established thermodynamic models of protein-ligand interactions [1]. While higher flexibility may reduce binding affinity due to increased entropic cost, it can also enable induced-fit binding to conformationally plastic target sites, a feature that has been exploited in kinase inhibitor design for targets such as c-KIT and PDGFR where flexible inhibitors achieve selectivity through adaptive binding modes.

Conformational analysis Entropic binding penalty Lead selection

Bioactivity Data Gap: Absence of Quantitative Target Engagement Data vs. Closest Chemotype Analogs with Known Kinase Activity

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed as of the search date yielded no quantitative IC₅₀, Kᵢ, EC₅₀, or Kd data for CAS 1396765-56-2 against any biological target [1] [2] [3]. By contrast, structurally related N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide derivatives have reported activities in BindingDB: 2-[(3S)-3-(diethylamino)pyrrolidin-1-yl]-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(5-methylfuran-2-yl)pyrimidin-4-yl]acetamide shows Kᵢ = 4.40 nM against the adenosine A₂A receptor (HEK293 membranes, 22 °C, pH 7.4), and N-[2-(3,5-dimethylpyrazol-1-yl)-6-[(R)-2-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyrimidin-4-yl]acetamide shows Kᵢ = 40 nM against the same target [4]. However, these data cannot be directly extrapolated to the target compound due to substantial structural divergence in the acetamide N-substituent. This absence of bioactivity data represents the single most critical gap in the evidence base for this compound. Users should commission target-specific biochemical profiling before selecting this compound for any hypothesis-driven biological study.

Kinase inhibition Bioactivity profiling Target engagement

Recommended Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide Based on Available Structural and Physicochemical Evidence


Screening Library Diversification: Filling Physicochemical Gaps in Kinase-Focused Compound Collections

The compound's computed logP (~2.6–3.0) and TPSA (~80–85 Ų) place it in a physicochemical neighborhood that is underrepresented in many commercial kinase-focused screening libraries, which tend to cluster around logP 3.5–5.0 and TPSA <70 Ų for ATP-competitive chemotypes [1]. Its 3,4-dimethoxyphenyl moiety introduces a hydrogen-bonding motif distinct from the halogenated or unsubstituted phenyl groups common in many pyrimidine-based kinase inhibitor collections [2]. Procurement of this compound for diversity-oriented screening may enable the identification of novel chemotype–target interactions that would be missed by libraries heavily weighted toward more hydrophobic, lower-TPSA scaffolds.

Computational Docking and Virtual Screening: A Structurally Novel Template for Target-Based Drug Discovery Campaigns

The 3,4-dimethoxyphenylacetamide motif has been identified as a privileged fragment in several IDO1 and kinase inhibitor programs based on patent literature [1]. Although the specific compound lacks reported bioactivity, its scaffold can serve as a starting point for structure-based virtual screening campaigns against targets where the 6-(pyrrolidin-1-yl)pyrimidine core is known to engage the ATP-binding site [2]. Researchers may use this compound as a purchasable, physically available template for docking studies, followed by experimental validation, thereby bridging computational hit identification with rapid experimental follow-up.

Physicochemical Benchmarking and Property-Based Lead Optimization Studies

Given its balanced drug-likeness profile (MW 342.40, logP ~2.6–3.0, TPSA ~80–85 Ų, 1 HBD, 6 HBA, 7 rotatable bonds, zero RO5 violations) [1], this compound can serve as a physicochemical reference standard in medicinal chemistry optimization campaigns. Its property profile sits near the median of oral drug space as defined by Lipinski, Veber, and Egan analyses, making it a useful comparator for assessing how subsequent chemical modifications shift key parameters (e.g., increasing logP through methoxy→methyl substitution, or altering TPSA through pyrimidine ring modifications) [1]. This application is particularly relevant for CROs and academic medicinal chemistry groups conducting multiparameter optimization of pyrimidine-based lead series.

Data-Driven Procurement Triage: When NOT to Select This Compound

Given the complete absence of quantitative bioactivity, selectivity, ADME, or in vivo data for this compound [1] [2], it is NOT recommended for: (1) any hypothesis-driven biological study where target engagement must be verified; (2) in vivo pharmacology or efficacy studies without prior biochemical profiling; (3) selectivity panels where off-target activity must be pre-characterized; or (4) any procurement decision where demonstrated biological performance is the primary selection criterion. In these cases, structurally related compounds with established ChEMBL/BindingDB bioactivity records (e.g., adenosine A₂A antagonists with sub-50 nM Kᵢ values) [3] should be prioritized. The sole procurement rationale for this compound is as a structurally novel, drug-like scaffold for exploratory screening or computational studies where experimental bioactivity data will be generated de novo.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.